Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is a derivative of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a tert-butyl protecting group (Boc) attached to the carboxylic acid functionality (carboxylate). It also contains a cyclopropyl group and a ketone moiety attached to the second carbon of the chain.
Preparation Methods
The synthesis of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of a cyclopropylalanine derivative with Boc anhydride, followed by further functionalization the presence of the Boc group suggests that the compound might be synthesized through standard peptide synthesis techniques, which often involve the use of protecting groups to prevent unwanted side reactions.
Chemical Reactions Analysis
Due to the limited information available, specific details about the chemical reactions involving tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate are not well-documented. based on its structure, the compound is likely to undergo various types of reactions, including:
Oxidation: The ketone moiety may undergo oxidation reactions under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring and the cyclopropyl group may participate in substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. The compound’s unique structure, which includes a cyclopropyl group and a Boc-protected pyrrolidine ring, makes it valuable for research in organic chemistry, particularly in the development of new pharmaceuticals and biologically active molecules.
Mechanism of Action
There is no documented information regarding the specific mechanism of action of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate. the presence of the Boc group suggests that the compound might be a protected intermediate for the synthesis of peptides containing a cyclopropylalanine unit. The cyclopropyl group can introduce steric hindrance and potentially alter the conformation of a peptide, which may affect its biological activity.
Comparison with Similar Compounds
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. These compounds serve as useful intermediates in the synthesis of various organic compounds and share similar structural features, such as the presence of a Boc-protected nitrogen-containing ring and a ketone moiety. The unique aspect of this compound is the inclusion of a cyclopropyl group, which can introduce additional steric effects and potentially alter the reactivity and conformation of the molecule.
Biological Activity
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 170491-62-0
The structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the cyclopropyl group may enhance the compound's pharmacological profiles, such as receptor binding affinity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by functionalization at the carboxylate position. Specific synthetic routes may vary, but they generally include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the cyclopropyl and oxoethyl groups via alkylation or acylation methods.
- Protection and deprotection steps to ensure functional group integrity during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
- Inhibition of Protein Interactions : A study highlighted the ability of certain pyrrolidine-based compounds to disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways involved in cancer progression . This suggests that this compound might also be effective in similar contexts.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKBAZZGISBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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